Antimycobacterial Potency vs. DprE1 In-Class Reference Compounds
In the 4‑oxo‑1,4‑dihydroquinazolinylpyrazine‑2‑carboxamide series, the end‑member pair T8 and T13 achieved MIC values of 7.99 µM and 8.27 µM against M. tuberculosis H37Rv, while several co‑tested regioisomers and linker congeners in the same set were essentially inactive. Because the demonstrated set includes the target compound’s precise chemotype, this narrow structure‑activity gap demonstrates a sharp activity cliff that precludes simple analog swapping [1].
| Evidence Dimension | Minimal inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | ≥8.27 µM (closest in-class compound T13) |
| Comparator Or Baseline | In-class regioisomer congeners within the same publication: MIC >64 µM (inactive) |
| Quantified Difference | ≥8‑fold difference across analogs |
| Conditions | Broth microdilution assay; M. tuberculosis H37Rv strain; reported in J Biomol Struct Dyn 2024 |
Why This Matters
Procurement of an inactive isomer can waste entire screening campaigns; structural identity verification via the oxopropyl‑6‑amino‑quinazolinone linkage is essential to remain within the active region of the SAR landscape.
- [1] Shivakumar P, Dinesha D, Udayakumar D. Noncovalent inhibitors of DprE1 for tuberculosis treatment: design, synthesis, characterization, in vitro and in silico studies of 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamides. J Biomol Struct Dyn. 2024 Nov 15:1-15. doi:10.1080/07391102.2024.2427368. PMID: 39546326. View Source
